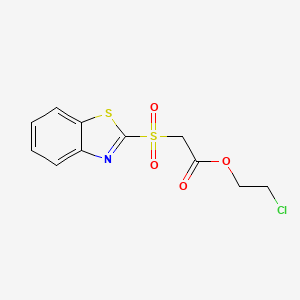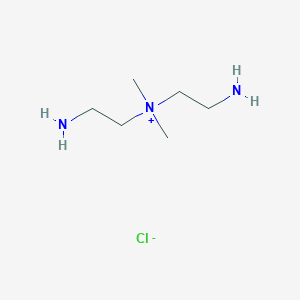
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its nitrogen atom bonded to four organic groups, making it a positively charged ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene diamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and ion channels.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and disinfectants.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: A tertiary amine with similar properties but lacks the quaternary ammonium structure.
Tetramethylammonium chloride: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and its versatility in various chemical reactions make it a valuable compound in research and industry.
Properties
CAS No. |
75625-10-4 |
|---|---|
Molecular Formula |
C6H18ClN3 |
Molecular Weight |
167.68 g/mol |
IUPAC Name |
bis(2-aminoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H18N3.ClH/c1-9(2,5-3-7)6-4-8;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QTJKRGMRZGKTNW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCN)CCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
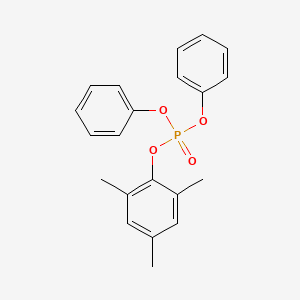

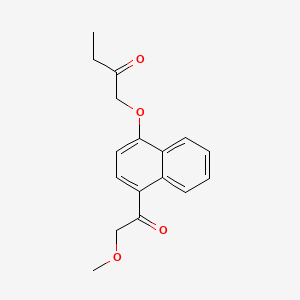
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
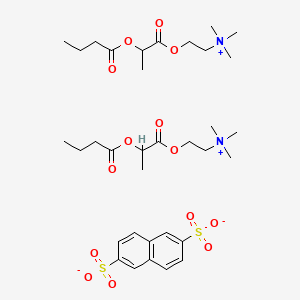
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)


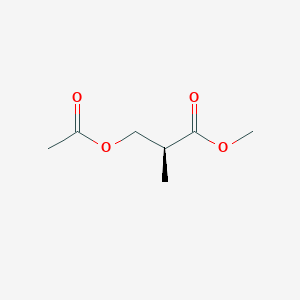
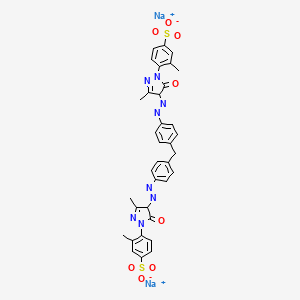

![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
